1-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

Descripción

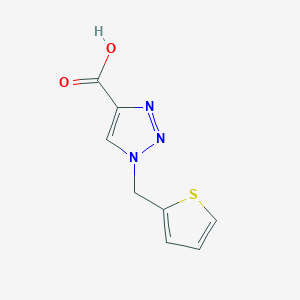

1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid (CID 54595868) is a heterocyclic compound with the molecular formula C₈H₇N₃O₂S and a molecular weight of 209.0259 Da . Its structure comprises a 1,2,3-triazole ring substituted at position 1 with a thiophen-2-ylmethyl group and at position 4 with a carboxylic acid moiety. The thiophene ring contributes electron-rich π-systems, while the triazole and carboxylic acid groups enable hydrogen bonding and metal coordination . This compound is synthesized via click chemistry, a method widely used for triazole formation .

Propiedades

IUPAC Name |

1-(thiophen-2-ylmethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c12-8(13)7-5-11(10-9-7)4-6-2-1-3-14-6/h1-3,5H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPJPDDZGVNURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

1-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiophene ring linked to a triazole moiety via a methylene bridge. The presence of both the thiophene and triazole rings enhances its reactivity and biological interactions. The carboxylic acid group contributes to its acidity and potential for further derivatization, which can modify its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism of action is believed to involve the inhibition of specific enzymes critical for microbial growth. For example, derivatives of this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Table 1: Antimicrobial Activity of 1-(thiophen-2-ylmethyl)-1H-1,2,3-triazole Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 8 µg/mL |

| B | S. aureus | 16 µg/mL |

| C | P. aeruginosa | 4 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. In vitro tests have shown that this compound can induce apoptosis in cancer cell lines by mechanisms such as DNA fragmentation and mitochondrial membrane potential disruption .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study assessed the cytotoxic effects of several triazole derivatives on human leukemic T-cells. One derivative demonstrated significant morphological changes indicative of apoptosis at nanomolar concentrations, comparable to established chemotherapeutic agents like doxorubicin. These findings suggest that triazole derivatives may serve as promising candidates for cancer therapy .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4a | Jurkat T-cells | 0.5 | Induces apoptosis |

| 4b | HeLa cells | 0.8 | DNA damage induction |

| C | MDA-MB-468 | 0.6 | Mitochondrial disruption |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The triazole ring can inhibit enzymes involved in crucial metabolic processes in microorganisms and cancer cells alike. Additionally, the compound's structural features allow it to form hydrogen bonds and coordinate with metal ions, further influencing its biological efficacy .

Aplicaciones Científicas De Investigación

Structural Overview

Chemical Structure : The compound has the molecular formula and features a triazole ring linked to a thiophene moiety. The structural representation can be summarized as follows:

- SMILES : C1=CSC(=C1)CN2C=C(N=N2)C(=O)O

- InChIKey : LIPJPDDZGVNURO-UHFFFAOYSA-N

Anticancer Activity

Recent studies have indicated that derivatives of 1H-1,2,3-triazole compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, research on related triazole derivatives has shown selective cytotoxic effects at nanomolar concentrations against human leukemic T-cells . The potential mechanism involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.

Antimicrobial Properties

Triazole compounds are known for their antimicrobial properties. The incorporation of thiophene into the triazole structure may enhance these properties due to the electron-rich nature of thiophene, which can interact favorably with microbial targets. Studies have suggested that triazoles can disrupt fungal cell membrane integrity and inhibit fungal growth .

Coordination Chemistry

The unique structure of 1-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid allows it to act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can be exploited in catalysis and materials development. The synthesis of metal complexes using this compound could lead to novel materials with tailored electronic properties .

Polymer Chemistry

In polymer science, triazoles are utilized to modify polymer properties. The incorporation of this compound into polymer matrices may enhance thermal stability and mechanical strength due to its rigid structure. Research into polymer composites containing triazole derivatives is ongoing and shows promise for applications in coatings and adhesives.

Case Studies and Research Findings

Comparación Con Compuestos Similares

1-(2-Aminophenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

- Structure: Features a 2-aminophenyl substituent instead of thiophen-2-ylmethyl.

- Synthesis: Prepared via copper-catalyzed click chemistry between 2-aminophenyl azide and propiolic acid .

- Properties :

- Comparison: The 2-aminophenyl group enhances hydrogen-bonding interactions and antibacterial efficacy, whereas the thiophene substituent in the target compound may prioritize π-π stacking in biological targets.

1-(4-Ethoxyphenyl)-5-Formyl-1H-1,2,3-Triazole-4-Carboxylic Acid

- Structure : Contains a 4-ethoxyphenyl group and a formyl substituent at position 5.

- Synthesis: Derived from 4-ethoxyphenyl azide and ethyl 4,4-diethoxy-3-oxobutanoate under base catalysis .

- Properties :

- Comparison : The tautomerism in this derivative introduces dynamic structural variability, whereas the thiophene-containing compound exhibits fixed geometry for predictable interactions.

N-(2-Chloro-6-Fluorobenzyl)-1-(m-Tolyl)-1H-1,2,3-Triazole-4-Carboxamide

- Structure : Substituted with a carboxamide group and halogenated benzyl moiety.

- Synthesis : Prepared via coupling of 1-(m-tolyl)-1H-1,2,3-triazole-4-carboxylic acid with (2-chloro-6-fluorophenyl)methanamine .

- Properties: The carboxamide group improves solubility in polar solvents compared to carboxylic acid derivatives.

- Comparison : The carboxamide functionality reduces acidity (pKa ~5–6) compared to the carboxylic acid (pKa ~2–3), altering pharmacokinetic profiles.

5-Methyl-1-Phenyl-1H-1,2,3-Triazole-4-Carboxylic Acid (HL1)

- Structure : Contains methyl and phenyl substituents.

- Applications : Forms coordination complexes with metals like Co(II) and Cu(II), leveraging the carboxylic acid for chelation .

- Comparison : The phenyl group in HL1 enhances steric bulk, whereas the thiophene in the target compound provides electron-rich aromaticity for distinct metal-binding behaviors.

Physicochemical Properties

| Compound | Molecular Weight (Da) | logP (Predicted) | Solubility (Water) |

|---|---|---|---|

| 1-(Thiophen-2-ylmethyl)-triazole-4-COOH | 209.03 | 1.2 | Moderate (polar groups) |

| 1-(2-Aminophenyl)-triazole-4-COOH | 204.19 | 0.8 | High (amine enhances) |

| 1-(4-Ethoxyphenyl)-5-formyl-triazole-4-COOH | 291.28 | 1.5 | Low (formyl reduces) |

| N-(2-Cl-6-F-benzyl)-triazole-4-carboxamide | 345.09 | 2.8 | Low (halogens increase lipophilicity) |

Métodos De Preparación

Grignard Reagent Mediated Synthesis from 4,5-Dibromo-1H-1,2,3-triazole Precursors

A patented method describes the preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, including derivatives such as those bearing alkyl or cycloalkyl substituents, which can be adapted for the thiophen-2-ylmethyl substituent.

- Starting Material: 1-substituted-4,5-dibromo-1H-1,2,3-triazole (compound II).

- Grignard Reaction: The dibromo-triazole is dissolved in tetrahydrofuran (THF) or methyl tetrahydrofuran (METHF) and cooled to between −78°C and 0°C. A Grignard reagent, such as isopropylmagnesium chloride, is added slowly with stirring for 0.5 to 2 hours.

- Quenching and Extraction: Hydrochloric acid is added to quench the reaction, followed by organic solvent extraction, drying, and concentration.

- Crystallization: The product, 1-substituted-4-bromo-1H-1,2,3-triazole (compound III), is crystallized by cooling.

- Carboxylation: The intermediate is treated with carbon dioxide at low temperature to introduce the carboxylic acid group at the 4-position.

- Work-up: Acidification, extraction, drying, and concentration yield a crude product.

- Optional Methylation: For some derivatives, methyl iodide and potassium carbonate are used to methylate the carboxyl group, followed by acidification and extraction to isolate the acid.

- Purification: Final crystallization and drying yield the pure 1-substituted-1,2,3-triazole-4-carboxylic acid.

Adaptation for Thiophen-2-ylmethyl substituent:

- The 1-substituent in the dibromo-triazole starting material would be the thiophen-2-ylmethyl group, introduced via appropriate alkylation or halide precursor (e.g., thiophen-2-ylmethyl chloride or bromide).

- The Grignard reagent step and subsequent carboxylation would proceed similarly.

Related Triazole Derivatives Synthesis for Structure-Activity Insights

Research on related triazole compounds with thiophen-2-ylmethyl substituents, such as 4-(3,5-disubstituted-4H-1,2,4-triazol-4-yl)-5-(thiophen-2-yl-methyl)-2H-1,2,4-triazol-3(4H)-ones, provides insight into synthetic strategies:

- Starting from ethoxy-thiophen-2-yl-ethylidene hydrazino carboxylic acid ethyl ester.

- Reaction with 4-amino-1,2,4-triazoles to form bicyclic triazole systems.

- Subsequent functional group transformations including reductions (NaBH4, LiAlH4) and alkylations.

- Characterization by IR, NMR, and X-ray crystallography confirms structure.

Comparative Data Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Formation of dibromo-triazole | Halogenation of triazole precursors | Brominating agents, controlled temperature | - | Precursor for Grignard reaction |

| Grignard substitution | Reaction of dibromo-triazole with Grignard reagent | Isopropylmagnesium chloride, THF, −78°C to 0°C | 50-65 | Introduces substituent at N-1 |

| Carboxylation | Introduction of carboxylic acid group | CO2 gas, low temperature | - | Forms 4-carboxylic acid |

| Methylation (optional) | Methylation of carboxyl group | Methyl iodide, potassium carbonate, DMF | - | Used for ester derivatives |

| Purification | Extraction, crystallization, drying | Organic solvents, acid/base adjustments | - | Final isolation of pure compound |

Research Findings and Analytical Data

- The synthesis of 1-substituted-1,2,3-triazole-4-carboxylic acids via Grignard intermediates is efficient with yields ranging from 50% to 65% depending on substituent and conditions.

- Structural confirmation is achieved through IR, ^1H-NMR, ^13C-NMR, elemental analysis, and sometimes X-ray crystallography.

- The presence of the thiophen-2-ylmethyl substituent requires careful control of reaction temperature and reagent stoichiometry to avoid side reactions.

- No direct antibacterial or antifungal activity data for 1-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid was found, but related triazole derivatives with thiophen-2-ylmethyl groups have shown promising biological activities.

Q & A

Q. Critical Factors :

- Catalyst Purity : Copper(I) iodide must be anhydrous to avoid side reactions.

- Temperature Control : Excess heat degrades thiophene moieties.

- Yield Optimization : Microwave methods improve regioselectivity and reduce by-products .

Q. Table 1: Synthesis Conditions Comparison

| Method | Catalyst | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Conventional | CuI, DIPEA | 24 | 65–75 | ≥95% |

| Microwave | CuI, TBTA | 0.5 | 80–85 | ≥98% |

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a multi-technique approach:

- NMR Spectroscopy : Confirm regioselectivity of the triazole ring (1H NMR: δ 8.1–8.3 ppm for triazole-H; 13C NMR: δ 145–150 ppm for triazole-C) .

- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]+ at m/z 210.04 for C8H7N3O2S) .

- IR Spectroscopy : Identify carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- HPLC-DAD : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/0.1% TFA in H2O) .

Data Contradictions : Discrepancies in melting points (e.g., reported 180–185°C vs. observed 175°C) may arise from polymorphic forms—use DSC to confirm .

Intermediate: What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

- Storage : Store as a powder at room temperature in airtight containers with desiccant. For long-term stability (>6 months), use argon/vacuum sealing .

- Light Sensitivity : Thiophene derivatives degrade under UV light; use amber glassware .

- pH Sensitivity : The carboxylic acid group protonates below pH 3, altering solubility. Use buffered solutions (pH 5–7) for biological assays .

Q. Table 2: Stability Under Accelerated Conditions

| Condition | Time (Days) | Degradation (%) |

|---|---|---|

| 40°C/75% RH | 30 | 5–10 |

| UV Light (254 nm) | 7 | 20–30 |

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

- Triazole Modifications : Introduce electron-withdrawing groups (e.g., -CF3) at position 1 to enhance enzyme inhibition (e.g., cyclooxygenase-2) .

- Thiophene Substitutions : Replace 2-thiophene with 3-thiophene to alter π-π stacking interactions with target proteins .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for antimicrobial targets (e.g., E. coli DNA gyrase) .

Case Study : Derivatives with 5-(trifluoromethyl) groups showed 10-fold higher antibacterial activity (MIC: 2 µg/mL vs. 20 µg/mL for parent compound) .

Advanced: How to resolve contradictory bioactivity data across studies?

Methodological Answer:

- Control Experiments : Test compound stability in assay media (e.g., DMSO oxidation products may skew results) .

- Orthogonal Assays : Combine enzymatic inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to distinguish true activity from cytotoxicity .

- Batch Variability : Characterize impurities (HPLC-MS) and correlate with bioactivity outliers .

Example : A study reporting antitumor activity (IC50: 5 µM) vs. no activity may stem from differences in cell line permeability (e.g., P-gp overexpression) .

Advanced: What strategies optimize analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC-DAD Optimization :

- Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm).

- Mobile Phase: Gradient of 0.1% formic acid in H2O (A) and acetonitrile (B).

- Validation: Linearity (R² > 0.999), LOD (0.1 µg/mL), LOQ (0.3 µg/mL) .

- LC-MS/MS : Use ESI+ mode (m/z 210 → 164) for trace quantification in plasma .

Challenges : Co-eluting metabolites require MRM transitions or ion mobility separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.